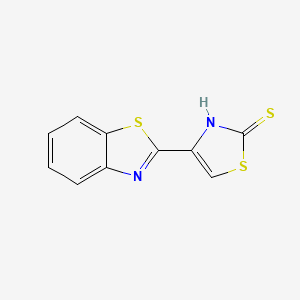
2(3H)-Thiazolethione, 4-(2-benzothiazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Thiazolethione, 4-(2-benzothiazolyl)- is a heterocyclic compound that features a thiazole ring fused with a benzothiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Thiazolethione, 4-(2-benzothiazolyl)- typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with 2-bromo benzothiazole in the presence of a palladium catalyst and a base such as potassium carbonate in dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. These methods include one-pot synthesis and the use of environmentally benign solvents like water or ethanol. The use of microwave irradiation and other energy-efficient techniques is also explored to enhance yield and reduce reaction times .
化学反应分析
Types of Reactions
2(3H)-Thiazolethione, 4-(2-benzothiazolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazole or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazole and benzothiazole derivatives .
科学研究应用
2(3H)-Thiazolethione, 4-(2-benzothiazolyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 2(3H)-Thiazolethione, 4-(2-benzothiazolyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response.
相似化合物的比较
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
2-Mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.
Benzothiazole: A parent compound with diverse applications in medicinal chemistry and materials science.
Uniqueness
2(3H)-Thiazolethione, 4-(2-benzothiazolyl)- is unique due to its dual thiazole and benzothiazole rings, which confer distinct electronic and steric properties.
属性
CAS 编号 |
52561-03-2 |
|---|---|
分子式 |
C10H6N2S3 |
分子量 |
250.4 g/mol |
IUPAC 名称 |
4-(1,3-benzothiazol-2-yl)-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C10H6N2S3/c13-10-12-7(5-14-10)9-11-6-3-1-2-4-8(6)15-9/h1-5H,(H,12,13) |
InChI 键 |
IWSYIJLYYSQEBL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=S)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14641425.png)
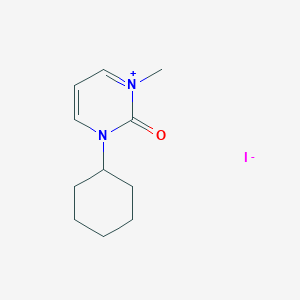
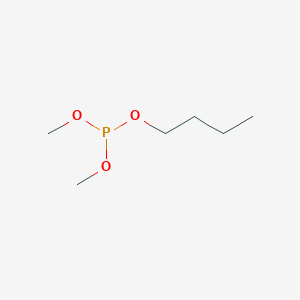

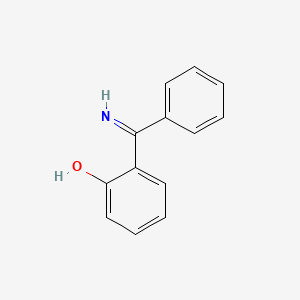
![Phosphine oxide, tris[(hexyloxy)methyl]-](/img/structure/B14641442.png)
![1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium](/img/structure/B14641445.png)
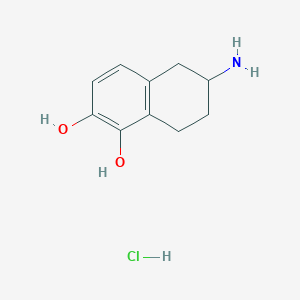
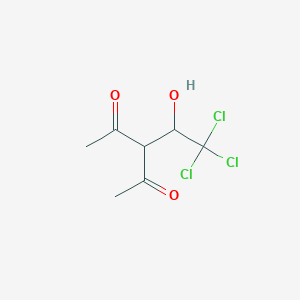
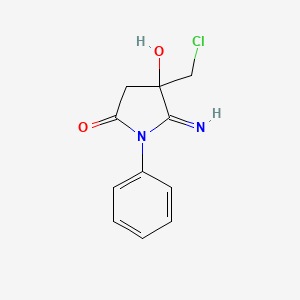
![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B14641476.png)
![1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14641479.png)
![Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl-](/img/structure/B14641482.png)
